1,3-Propanediol diacrylate
Overview
Description
1,3-Propanediol diacrylate is an organic compound with the molecular formula C9H12O4. It is a diester formed from 1,3-propanediol and acrylic acid. This compound is known for its applications in the production of polymers and resins, particularly in the field of coatings and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol diacrylate can be synthesized through the esterification of 1,3-propanediol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired diacrylate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol diacrylate undergoes various chemical reactions, including:
Polymerization: This compound readily undergoes free-radical polymerization to form cross-linked polymers. This reaction is commonly initiated by thermal or photochemical means.
Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles, such as amines and thiols.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 1,3-propanediol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to add across the double bonds.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymers with applications in coatings and adhesives.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: 1,3-Propanediol and acrylic acid.
Scientific Research Applications
1,3-Propanediol diacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Mechanism of Action
The primary mechanism of action of 1,3-propanediol diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, leading to the formation of three-dimensional networks. These networks impart enhanced mechanical strength and chemical resistance to the resulting materials .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol diacrylate: Another diacrylate compound used in similar applications, but with a longer carbon chain.
Neopentyl glycol diacrylate: Known for its high reactivity and use in UV-curable coatings.
Ethylene glycol diacrylate: A diacrylate with a shorter carbon chain, used in the production of hydrogels and other polymeric materials.
Uniqueness
1,3-Propanediol diacrylate is unique due to its balance of reactivity and flexibility. The presence of the 1,3-propanediol backbone provides a combination of mechanical strength and chemical resistance, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions, including polymerization and addition reactions, further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
3-prop-2-enoyloxypropyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h3-4H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLJTEHFZZNCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879550 | |
Record name | PDDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24493-53-6 | |
Record name | 1,3-Propanediol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24493-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | PDDA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-propanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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